molecular formula C7H10O2 B1249833 Ethyl 2-cyclopropylideneacetate CAS No. 74592-36-2

Ethyl 2-cyclopropylideneacetate

Cat. No. B1249833
CAS RN: 74592-36-2
M. Wt: 126.15 g/mol
InChI Key: CINXGNHRKLMYRK-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylideneacetate is a chemical compound that has been extensively studied for its unique reactivity and potential applications in organic synthesis. This compound serves as a versatile building block in the synthesis of various cyclic and polycyclic structures, owing to its unique cyclopropylidene group.

Synthesis Analysis

The synthesis of Ethyl 2-cyclopropylideneacetate and its derivatives has been achieved through several methodologies. Notably, nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization processes involving ethyl cyclopropylideneacetate and alkynes have been developed to synthesize seven-membered carbocycles with high selectivity (Saito et al., 2007). Additionally, the compound has been utilized in [4+3] cycloaddition reactions with 1,3-dienes and in [3+2+2] cycloaddition with diynes and alkynes, leading to the formation of complex bicyclic compounds (Saito & Takeuchi, 2007).

Molecular Structure Analysis

Ethyl 2-cyclopropylideneacetate's molecular structure is characterized by the presence of a cyclopropylidene group attached to an acetate ester. This structure imparts significant reactivity to the compound, making it a valuable intermediate in organic synthesis. The electron-withdrawing effect of the acetate ester stabilizes the cyclopropylidene moiety, facilitating its participation in various cycloaddition reactions.

Chemical Reactions and Properties

This compound exhibits a wide range of chemical reactivity, including participation in nickel-catalyzed cycloaddition reactions to form seven-membered carbocycles and bicyclic compounds with high yield and selectivity. Its reactivity is further evidenced in [4+3+2] cycloaddition reactions with dienynes, highlighting its utility in synthesizing compounds containing nine-membered rings (Yamasaki et al., 2013).

Scientific Research Applications

Catalytic Reactions and Synthesis

Ethyl 2-cyclopropylideneacetate has been a key subject in studies focusing on its reactivity in various catalytic reactions, particularly those involving nickel catalysts. One significant application is in the nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with alkynes. This process facilitates the synthesis of cycloheptadiene derivatives, showcasing the compound's utility in creating complex molecular structures in a highly selective and efficient manner (Saito, Masuda, & Komagawa, 2004). Furthermore, the introduction of an electron-withdrawing group enhances the reactivity of ethyl 2-cyclopropylideneacetate, which is pivotal for the success of these reactions.

Advanced Syntheses and Building Blocks

Ethyl 2-cyclopropylideneacetate also plays a crucial role as a multifunctional building block in organic synthesis. Research has shown that it can be reproducibly and inexpensively prepared and used to create various complex compounds. Its applications in advanced syntheses include the development of cyclopropylideneacetates as versatile multifunctional building blocks (Limbach, Dalai, & Meijere, 2004). These advances highlight the compound's importance in the field of organic chemistry, particularly in synthesizing novel compounds.

Mechanistic Studies and Computational Analysis

In addition to its practical applications in synthesis, ethyl 2-cyclopropylideneacetate has been the focus of mechanistic studies and computational analyses to understand its behavior in various chemical reactions. Detailed investigations, including density functional theory (DFT) calculations, have been employed to explore the mechanisms of nickel-catalyzed cocyclizations involving this compound. These studies provide insights into the reaction pathways and the factors influencing their efficiency and selectivity (An, Cheng, Pan, & Wang, 2012). Understanding these mechanisms is crucial for optimizing reaction conditions and designing new catalytic processes.

properties

IUPAC Name

ethyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXGNHRKLMYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452879
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopropylideneacetate

CAS RN

74592-36-2
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopropylideneacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 38.49 g (220.80 mmol) of [(1-ethoxycyclopropyl)oxy](trimethyl)silane, 100.0 g (287.04 mmol) of ethyl (triphenylphosphoranylidene)acetate and 3.51 g (28.70 mmol) of benzoic acid in 600 ml of toluene is stirred at a bath temperature of 90° C. for 18 hours. After cooling, the mixture is poured onto 800 g of silica gel 60 and eluted successively with in each case 3 liters of petroleum ether 40-60 and dichloromethane. The dichloromethane eluate is, after removal of the solvent, distilled at 160° C. and 14 mbar in a kugelrohr. This gives 17.95 g (64% of theory) of the title compound as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclopropylideneacetate
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Ethyl 2-cyclopropylideneacetate

Citations

For This Compound
8
Citations
A de Meijere, RR Kostikov… - European Journal of …, 2004 - Wiley Online Library
… had previously been observed for cycloadditions of nitrones to methyl 2-chloro-2-cyclopropylideneacetate (1-Me, R 1 −R 4 = H, X = Cl)18 or ethyl 2-cyclopropylideneacetate.19 …
T Hirashita, Y Daikoku, H Osaki, M Ogura, S Araki - Tetrahedron Letters, 2008 - Elsevier
… After screening the reaction conditions, triallylindium instead of allylindium sesquiiodide proved to be useful for the reaction of ethyl 2-cyclopropylideneacetate (1e), giving allylated …
Number of citations: 16 www.sciencedirect.com
PA Evans, PA Inglesby - Journal of the American Chemical …, 2008 - ACS Publications
… (6) Although the intermolecular nickel-catalyzed [3+2+2] carbocyclization reaction of ethyl 2-cyclopropylideneacetate with alkynes and 1,7-diynes has been reported, the corresponding …
Number of citations: 120 pubs.acs.org
R Castro-Rodrigo, MA Esteruelas… - Journal of the …, 2009 - ACS Publications
… While ethyl 2-cyclopropylideneacetate containing ester instead of pyridyl also affords a … 3 )]BF 4 with 1.0 equiv of ethyl 2-cyclopropylideneacetate in fluorobenzene leads to 5, via the η 2 -…
Number of citations: 27 pubs.acs.org
Y Shuto, T Yamamura, S Tanaka, M Yoshimura… - …, 2015 - Wiley Online Library
… SET mechanism13 and H addition onto the C2 atom can be excluded by the fact that the C3-cyclopropyl-substituted substrate 1 d (Table 2, entry 4) and ethyl 2-cyclopropylideneacetate (…
A Stolle, J Ollivier, PP Piras, J Salaun… - Journal of the …, 1992 - ACS Publications
The 1-ethenylcyclopropylsulfonates 2e, f and 2-cyclopropylideneethyl esters 10b, c, readily available from cyclopropanone hemiacetal 1, undergo regioselective Pd (0) catalyzed …
Number of citations: 132 pubs.acs.org
P Szczesniak, M Pieczykolan… - The Journal of Organic …, 2016 - ACS Publications
… Yield 396 mg (80%) starting from 490 mg (3.88 mmol) of ethyl 2-cyclopropylideneacetate; white solid; mp 42–42.5 C; 1 H NMR (400 MHz, CDCl 3 ) δ: 5.98–5.92 (m, 1H), 4.73 (s, 2H), …
Number of citations: 26 pubs.acs.org
X Fang, JW Zhang, CJ Wang - … Cu (I)-catalyzed Formation of Stereogenic …, 2016 - Springer
The copper(I) catalysis has found a wide range of applications in the field of organic chemistry, due to its ability to promote various organic reactions and more notably in …
Number of citations: 2 link.springer.com

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